REACTION_CXSMILES
|
O=[C:2]1[CH2:7][CH2:6][N:5](C(OCC2C=CC=CC=2)=O)[CH2:4][CH:3]1[C:18](=O)[CH2:19][CH3:20].Cl.[C:23](=[NH:26])([NH2:25])[CH3:24]>>[CH2:19]([C:18]1[C:3]2[CH2:4][NH:5][CH2:6][CH2:7][C:2]=2[N:25]=[C:23]([CH3:24])[N:26]=1)[CH3:20] |f:1.2|
|
Name
|
Benzyl 4-oxo-3-propanoylpiperidine-1-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C(CN(CC1)C(=O)OCC1=CC=CC=C1)C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(N)=N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C2=C(N=C(N1)C)CCNC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |